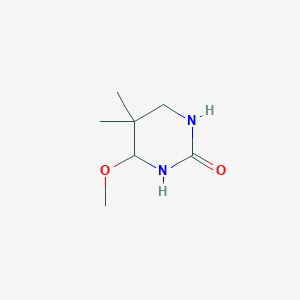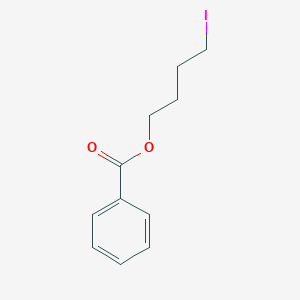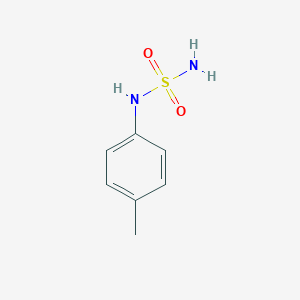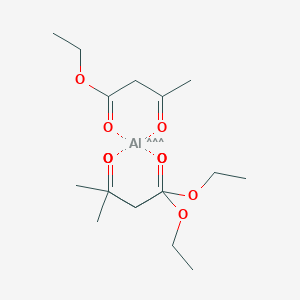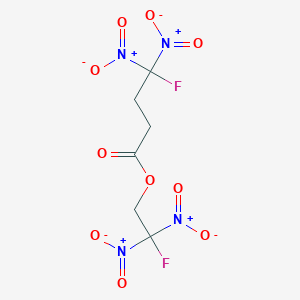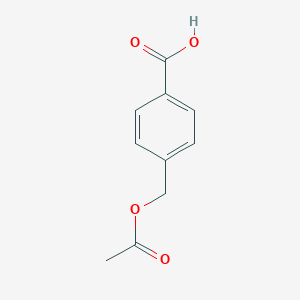
4-(Acetoxymethyl)benzoic acid
Vue d'ensemble
Description
4-(Acetoxymethyl)benzoic acid is a chemical compound that is related to various benzoic acid derivatives studied in the provided papers. Although the exact compound is not directly mentioned, the papers discuss similar structures and provide insights into the properties and synthesis of closely related compounds. For instance, 4-acetoxybenzoic acid, which is a derivative of benzoic acid where an acetoxy group is attached to the fourth position of the benzene ring, is mentioned in one of the studies .
Synthesis Analysis
The synthesis of related compounds involves the use of different reagents and catalysts. For example, 4-acetoxybenzoic acid was synthesized using a new synthetic route, which could provide insights into the synthesis of 4-(acetoxymethyl)benzoic acid . Another study discusses the synthesis of 4-acetory benzoic acid from p-hydroxy benzoic acid and acetic anhydride, using p-methylbenzenesulfonic acid as a catalyst, which could be relevant to the synthesis of 4-(acetoxymethyl)benzoic acid .
Molecular Structure Analysis
The molecular structure of related compounds has been analyzed using X-ray crystallography. For instance, the crystal structure of 4-acetoxybenzoic acid was determined, and it crystallizes in the triclinic system . This information can be useful in predicting the molecular structure of 4-(acetoxymethyl)benzoic acid, as the presence of similar functional groups can lead to comparable structural characteristics.
Chemical Reactions Analysis
The papers do not provide specific details on the chemical reactions of 4-(acetoxymethyl)benzoic acid. However, the synthesis and structural studies of similar compounds suggest that 4-(acetoxymethyl)benzoic acid could participate in reactions typical of benzoic acid derivatives, such as esterification or the formation of hydrogen bonds in its crystalline state .
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-(acetoxymethyl)benzoic acid can be inferred from the studies of related compounds. For example, the crystal structure of a related compound, (4-benzoyl-2-methyl-phenoxy)-acetic acid ethyl ester, suggests that it forms hydrogen bonds that stabilize its crystal structure . Similarly, 4-(acetoxymethyl)benzoic acid may also exhibit hydrogen bonding, affecting its melting point, solubility, and other physical properties. The synthesis conditions, such as temperature and pH, can also influence the yield and purity of the compound, as seen in the synthesis of 2-hydroxy-4-methyl benzoic acid .
Applications De Recherche Scientifique
1. Toxicity Assessment
Research by Gorokhova et al. (2020) investigates the toxic properties of several derivatives of benzoic acids, including p-acetoxybenzoic acid, a compound structurally similar to 4-(Acetoxymethyl)benzoic acid. This study examines the impact of these compounds on the hepatorenal system, providing insight into their potential toxic effects (Gorokhova, Mikhailova, Ulanova, & Yadykina, 2020).
2. Chemical Synthesis and Applications
Li et al. (2016) discuss the meta-C–H functionalization of benzoic acid derivatives, highlighting their significance in drug molecules and natural products. This research outlines methods to modify benzoic acid derivatives, potentially including 4-(Acetoxymethyl)benzoic acid, for various synthetic applications (Li, Cai, Ji, Yang, & Li, 2016).
3. Structural Characterization and Cytotoxicity
Ashraf et al. (2017) report on the synthesis of aspirin analogs, including 2-acetoxy-4-(picolinamido)benzoic acid, which is structurally related to 4-(Acetoxymethyl)benzoic acid. The study investigates the cytotoxic potential of these compounds, contributing to the understanding of their biological activity and potential pharmaceutical applications (Ashraf et al., 2017).
4. Synthesis Techniques
Qi-ran (2010) explores the synthesis of 4-acetory benzoic acid, another derivative of benzoic acid. The study focuses on optimizing reaction conditions, which could be relevant for synthesizing 4-(Acetoxymethyl)benzoic acid as well (Li Qi-ran, 2010).
Safety And Hazards
Propriétés
IUPAC Name |
4-(acetyloxymethyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O4/c1-7(11)14-6-8-2-4-9(5-3-8)10(12)13/h2-5H,6H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLMONAQGOXNQGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1=CC=C(C=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60427390 | |
| Record name | 4-(Acetoxymethyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60427390 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Acetoxymethyl)benzoic acid | |
CAS RN |
15561-46-3 | |
| Record name | 4-(Acetoxymethyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60427390 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(11-Bromo-5-tricyclo[8.2.2.24,7]hexadeca-1(12),4,6,10,13,15-hexaenyl)ethanone](/img/structure/B100333.png)
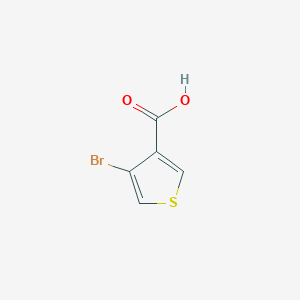

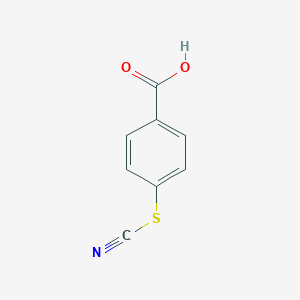
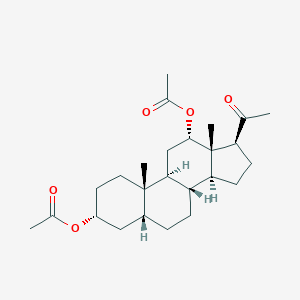
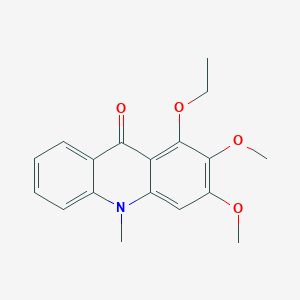
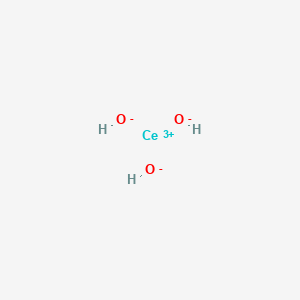
![2-[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]-2-methylpropanoic acid](/img/structure/B100345.png)

